tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate

Medicinal Chemistry ADME Prediction Physicochemical Property

Researchers requiring a precision intermediate with three orthogonal reactive handles often face supply inconsistency for the specific 4-formyl-3-hydroxy isomer. This compound resolves that gap with verified regiochemistry. - Orthogonal Boc-amine, phenolic -OH, and formyl groups enable three-vector fragment elaboration for FBDD library synthesis. - The 4-formyl-3-hydroxy motif serves as a direct salicylaldehyde precursor for constructing unsymmetrical Salen/Salan ligand systems in selective metal catalysis. - Consistent ≥98% purity across batches ensures reproducible downstream reactivity; stored and shipped under nitrogen at 2-8°C to preserve aldehyde integrity.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B7967680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-formyl-3-hydroxyphenyl)carbamate
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)O
InChIInChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-5-4-8(7-14)10(15)6-9/h4-7,15H,1-3H3,(H,13,16)
InChIKeyWSRXACNIQCOCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate: Multi-Functional Building Block


tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate (CAS 1503735-25-8) is a carbamate-class organic compound featuring a unique juxtaposition of a Boc-protected amine, a phenolic hydroxyl, and a reactive formyl group on a single aromatic ring . This specific 4-formyl-3-hydroxy substitution pattern differentiates it from its structural isomers, creating a distinct reactivity profile that is foundational for its use as a precision intermediate in medicinal chemistry and organic synthesis .

Functional groups
Boc-amine, phenolic hydroxyl, and formyl on a single aromatic ring
Substitution pattern
4-Formyl-3-hydroxy isomer reported to direct reactivity differently from regioisomers
Procurement context
Precision building block supporting modular med-chem and organic synthesis workflows

tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate: Substitution Risks


Substituting this compound with a close analog, such as its regioisomer or a derivative lacking a key functional group, is not chemically conservative. The 4-formyl-3-hydroxy arrangement enables specific intramolecular interactions and directs electrophilic reactivity differently than the 3-formyl-4-hydroxy isomer. Similarly, using a des-hydroxy analog eliminates a critical hydrogen-bond donor/acceptor site, fundamentally altering solubility (LogP), molecular recognition, and downstream reaction pathways, which can lead to failed syntheses or inactive final compounds .

Regioisomer (3-formyl-4-hydroxy) May alter intramolecular hydrogen-bond topology and electrophilic reaction selectivity; downstream synthesis outcomes may diverge.
Des-hydroxy analog Removes the phenolic H-bond donor/acceptor, which may shift logP, solubility, and molecular recognition, potentially affecting final compound properties.
Direct substitution Close analogs are not interchangeable; reaction pathways and product profiles may not transfer directly without validation.

tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate vs. Close Analogs


Lipophilicity (LogP) vs. Des-Hydroxy Analog

The presence of the phenolic -OH group at the 3-position significantly reduces lipophilicity compared to the des-hydroxy analog, tert-butyl (4-formylphenyl)carbamate. This is a critical differentiation for molecular design where lower LogP is desired to improve aqueous solubility and reduce metabolic liability [1].

Lipophilicity (LogP)
Cross-study comparable
Target 2.55–2.94 vs. Des-OH 1.9 Δ 0.65–1.04
May support selection for higher-logP scaffolds
Computed values; vendor data may vary
Medicinal Chemistry ADME Prediction Physicochemical Property

Hydrogen-Bonding Capacity vs. Regioisomer

Despite having the same molecular formula, the 4-formyl-3-hydroxy substitution pattern offers a distinct hydrogen-bonding topology compared to its 3-formyl-4-hydroxy regioisomer (CAS 402826-43-1). The target compound positions its two strong hydrogen-bond donors (phenol -OH, carbamate -NH) in a 1,3-relationship that can engage in different intermolecular binding motifs, potentially altering its solid-state packing and solubility in hydrogen-bond-accepting solvents .

H-Bond Topology
Class-level inference
Target may form 5-membered intramolecular H-bond ring; regioisomer may form 6-membered ring, altering packing and solubility potential.
Topological difference may impact solid-state behavior
Structural inference; quantitative data not available
Crystal Engineering Reactivity Molecular Recognition

Stability and Storage Requirements

The compound requires refrigerated storage (2-8°C) and an inert atmosphere, consistent with the reactivity of its unprotected formyl and phenolic groups. This differentiates it from simpler Boc-protected anilines that may only require room temperature storage, informing laboratory handling and long-term inventory management protocols .

Storage Requirement
Supporting evidence
2–8°C under N2 vs. Room temp; Δ 15–25°C
Informs cold-chain procurement and handling setup
Based on vendor SDS; lab validation advised
Synthetic Chemistry Stability Handling

tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate: Application Scenarios


Synthesis of Asymmetric Salen-Type Ligands

The 4-formyl-3-hydroxy motif is a direct precursor for a salicylaldehyde moiety. This compound can be used to asymmetrically build Salen or Salan ligands where the Boc-protected amine serves as a masked anchor for introducing a second, different imine functionality, enabling the creation of unsymmetrical ligand systems for selective metal catalysis [1].

Fragment-Based Drug Discovery (FBDD) Scaffolds

The combination of three orthogonal functional groups (Boc-amine, phenol, aldehyde) provides three distinct vectors for fragment elaboration. This makes the compound a versatile starting point for generating diverse libraries in FBDD projects, where its higher LogP (≈2.5-2.9) is suited for targeting hydrophobic protein pockets .

Precursor for Dual-Mode Fluorescent Probes

The formyl group can be condensed to form a Schiff base linkage for a fluorophore, while the phenol can act as a metal-chelating site. The Boc group remains inert during these conjugations but can be deprotected later to attach a targeting vector or a second reporter group, enabling the construction of complex, multi-functional imaging agents [2].

Application
Selection Property
Validation Focus
Asymmetric Salen-type ligands
Salicylaldehyde precursor with masked amine anchor
Sequential imine condensation and metal-chelation verification
Fragment-based drug discovery scaffolds
Three orthogonal functional-group vectors for fragment elaboration
Library diversification and growth-vector validation
Dual-mode fluorescent probes
Sequentially addressable formyl/phenol/Boc triad
Stepwise conjugation sequence and probe assembly review
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